ISOAMYL HEXANOATE - 2198-61-0

ISOAMYL HEXANOATE

Catalog Number: EVT-312378
CAS Number: 2198-61-0
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl hexanoate is an ester naturally found in various fruits, contributing to their characteristic aroma. [, ] It is often described as having a fruity, apple-like, or banana-like odor. [, , ] Due to its pleasant scent, isoamyl hexanoate is widely used as a flavoring agent in the food and beverage industry. [] It is also utilized in perfumes and cosmetics to impart fruity notes. [, ] Beyond its sensory applications, isoamyl hexanoate is investigated in the context of insect attractants and pest control. [, ]

Synthesis Analysis
    • Sulfuric acid (H2SO4): Although effective, its use raises concerns about corrosion and environmental impact. [, , ]
    • p-Toluenesulfonic acid: This catalyst has shown superior performance compared to sulfuric acid in terms of yield. []
    • Sodium bisulfate monohydrate: This catalyst offers a relatively environmentally friendly option, demonstrating high catalytic activity and high yields. [, , ]
    • TiO2/SO42-: []
    • SO2-4 /ZrO2: Magnetic properties of this catalyst facilitate its recovery and reuse. []
    • S2O82-/ZrO2-SnO2: This catalyst is notable for its environmental friendliness. []
    • Heteropolyacids: These catalysts have shown promising results in achieving high yields. []
    • SnCl4·5H2O/C: This catalyst, supported on activated carbon, provides high catalytic activity. []
    • Phosphotungstic acid: Both the pure form and the form supported on activated carbon have demonstrated excellent catalytic activity. [, ]
    • Gallium sulfate supported on silica gel: This catalyst offers high activity and reusability. []
    • Ceric sulfate: Similar to other solid catalysts, ceric sulfate can be easily separated and reused. []
    • Ferric Chloride: []
    • Sodium Dihydrogen Phosphate: []
    • Tungstophosphoric acid: []
    • Nanometer H3PW12O40/SiO2: []
    • Deep eutectic solvents based on benzyl trimethylammonium chloride: []
Physical and Chemical Properties Analysis
  • Appearance: Isoamyl hexanoate is a colorless to pale yellow liquid. []
  • Odor: Fruity, apple-like, banana-like [, , ]
  • Boiling Point: 198-202°C []
  • Density: 0.854-0.860 g/mL []
  • Solubility: Poorly soluble in water, miscible with ethanol and ether []
  • Flash Point: 79°C []
Applications
  • Food and Beverage Industry: Isoamyl hexanoate is widely used as a flavoring agent, contributing its characteristic fruity aroma to a variety of products. [] It is frequently added to:

    • Insect Attractants and Pest Control:

      • Studies have explored the potential of isoamyl hexanoate as an attractant for pest insects, particularly fruit flies. [, ]

    Propionic acid

    Relevance: In a study investigating antiviral agents against SARS-CoV-2, propionic acid was identified as a key component of the Propylamylatin formula, demonstrating significant antiviral activity against the virus []. While not structurally similar to Isoamyl hexanoate, the synergistic effect of combining propionic acid and Isoamyl hexanoates in the Propylamylatin formula highlights a potential relationship between these compounds in the context of antiviral research.

    Ethyl isobutyrate

    Relevance: In a study evaluating the impact of harvest technologies on red wine aroma compounds, ethyl isobutyrate was among the compounds identified as being influenced by the presence of materials other than grapes (MOG) during mechanical harvesting []. This finding suggests a potential indirect relationship between ethyl isobutyrate and Isoamyl hexanoate in the context of red wine aroma profiles, as both compounds contribute to the overall sensory characteristics of the wine.

    Ethyl hexanoate

    Relevance: Ethyl hexanoate is structurally related to Isoamyl hexanoate, sharing the same hexanoic acid backbone. Both compounds are esters known for their fruity aromas and are frequently found in alcoholic beverages such as wine and liquor. Studies have identified ethyl hexanoate as a key contributor to the cellar aroma of strong-aroma Chinese liquors []. Similarly, research has shown that ethyl hexanoate is a significant component in the aroma profile of wines, including red wines [] and sparkling wines [], and its concentration can be influenced by factors such as harvest techniques and fermentation methods. These findings suggest that both ethyl hexanoate and Isoamyl hexanoate contribute to the complex aroma profiles of fermented beverages.

    Isoamyl acetate

    Relevance: Isoamyl acetate is structurally similar to Isoamyl hexanoate, differing only in the carboxylic acid component of the ester. Both compounds are known for their fruity aromas and are commonly found in fruits. Research suggests that Isoamyl acetate content in the strawberry cultivar ‘Jingyu’ might be influenced by its parent cultivars, highlighting its role in fruit aroma []. Similarly, Isoamyl hexanoate is also known to contribute to the aroma of various fruits and is a product of esterification reactions in fruits like strawberries. This suggests a potential link between the two compounds in the context of fruit aroma development.

    Hexanoic acid

    3-Methylbutyl hexanoate

    Relevance: 3-Methylbutyl hexanoate is another name for Isoamyl hexanoate. The provided papers use both names interchangeably throughout the studies [, , , , , , , , , , ].

    Ethyl butanoate

    Relevance: Ethyl butanoate was identified as one of the key contributors to the pungency of Baijiu, a Chinese distilled spirit []. While not directly structurally related to Isoamyl hexanoate, both esters contribute to the sensory profiles of alcoholic beverages and are often found together in fermented products, suggesting a potential relationship in the context of flavor development.

    2-Phenylethyl acetate

    Relevance: 2-Phenylethyl acetate was found to be significantly increased in Moschofilero wine fermented with Lachancea thermotolerans LtMM7, a non-Saccharomyces yeast, contributing to the fruity and floral aroma profile of the wine []. This finding highlights the impact of different yeast strains on the production of specific aroma compounds. While not structurally similar to Isoamyl hexanoate, both esters contribute to the complex aroma profiles of fermented beverages and are influenced by yeast activity during fermentation.

    Properties

    CAS Number

    2198-61-0

    Product Name

    Isopentyl hexanoate

    IUPAC Name

    3-methylbutyl hexanoate

    Molecular Formula

    C11H22O2

    Molecular Weight

    186.29 g/mol

    InChI

    InChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3

    InChI Key

    XVSZRAWFCDHCBP-UHFFFAOYSA-N

    SMILES

    CCCCCC(=O)OCCC(C)C

    Solubility

    Soluble in ethanol and fixed oils, insoluble in glycerol, propylene glycol and water
    1ml in 3ml 80% ethanol (in ethanol)

    Canonical SMILES

    CCCCCC(=O)OCCC(C)C

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